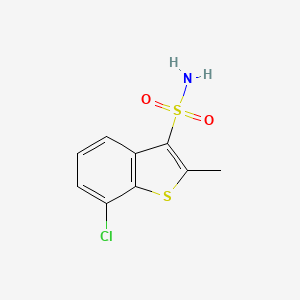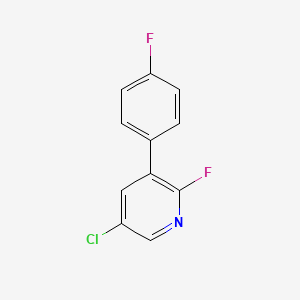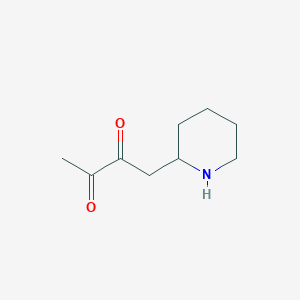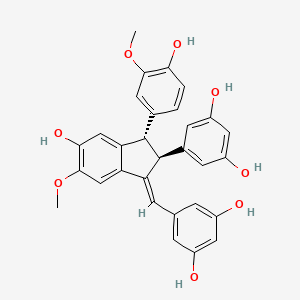
GnemontaninD
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GnemontaninD is a naturally occurring compound found in certain plant species. It belongs to the class of compounds known as flavonoids, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GnemontaninD typically involves the use of organic solvents and catalysts. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from plant sources followed by purification processes. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: GnemontaninD undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are compounds with potential biological activity.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
GnemontaninD has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying flavonoid chemistry and reactivity.
Biology: Investigated for its potential role in modulating biological pathways and cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of natural health products and dietary supplements due to its antioxidant properties.
Mechanism of Action
The mechanism of action of GnemontaninD involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways involved in inflammation, apoptosis, and cell proliferation. This compound can also scavenge free radicals, thereby exerting its antioxidant effects. The compound’s ability to interact with multiple targets makes it a promising candidate for therapeutic applications.
Comparison with Similar Compounds
Quercetin: Known for its strong antioxidant and anti-inflammatory properties.
Kaempferol: Exhibits anticancer and cardioprotective effects.
Myricetin: Possesses neuroprotective and antidiabetic properties.
GnemontaninD stands out due to its unique chemical structure and the specific biological pathways it influences, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C30H26O8 |
|---|---|
Molecular Weight |
514.5 g/mol |
IUPAC Name |
5-[(E)-[(2S,3S)-2-(3,5-dihydroxyphenyl)-5-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-2,3-dihydroinden-1-ylidene]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C30H26O8/c1-37-27-10-16(3-4-25(27)35)29-24-13-26(36)28(38-2)14-22(24)23(7-15-5-18(31)11-19(32)6-15)30(29)17-8-20(33)12-21(34)9-17/h3-14,29-36H,1-2H3/b23-7-/t29-,30-/m0/s1 |
InChI Key |
LZNCHUKBNFBBSN-KDZNPHPISA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H](/C(=C\C3=CC(=CC(=C3)O)O)/C4=CC(=C(C=C24)O)OC)C5=CC(=CC(=C5)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(C(=CC3=CC(=CC(=C3)O)O)C4=CC(=C(C=C24)O)OC)C5=CC(=CC(=C5)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13061245.png)
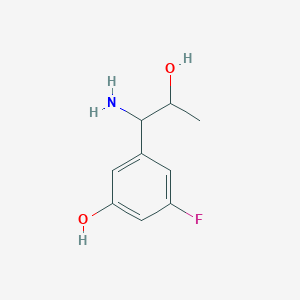



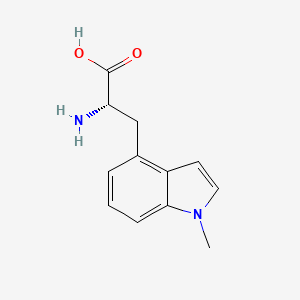
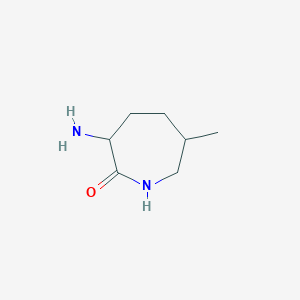
![2-{2-[(Butan-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B13061269.png)
